4-Bromo-2-chlorophenylisocyanide

Description

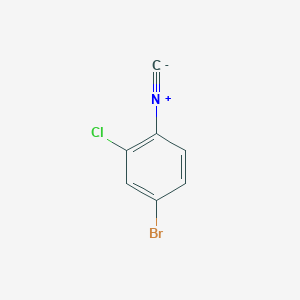

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-bromo-2-chloro-1-isocyanobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrClN/c1-10-7-3-2-5(8)4-6(7)9/h2-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGEHQADFMJPXKP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[C-]#[N+]C1=C(C=C(C=C1)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50373615 | |

| Record name | 4-Bromo-2-chlorophenylisocyanide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50373615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.46 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

730971-45-6 | |

| Record name | 4-Bromo-2-chlorophenylisocyanide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50373615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 730971-45-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Mechanistic Investigations of 4 Bromo 2 Chlorophenylisocyanide

Multicomponent Reactions Involving the Isocyano Group

Multicomponent reactions (MCRs) are highly efficient chemical reactions where three or more reactants combine in a single step to form a product that incorporates portions of all the starting materials. 4-Bromo-2-chlorophenylisocyanide is a versatile component in several important MCRs due to the reactivity of its isocyano group.

Passerini Reaction Derivatives

The Passerini reaction is a three-component reaction between a carboxylic acid, a carbonyl compound (an aldehyde or ketone), and an isocyanide, which yields an α-acyloxy amide. wikipedia.orgorganic-chemistry.org This reaction is one of the oldest known MCRs and is significant for its ability to create complex molecules in a single step. wikipedia.org The reaction is believed to proceed through a concerted mechanism involving a cyclic transition state, especially in aprotic solvents at high concentrations. wikipedia.orgorganic-chemistry.org

When this compound participates in the Passerini reaction, it leads to the formation of α-acyloxy amides with the 4-bromo-2-chlorophenylamino group. These products are often intermediates for synthesizing more complex molecules, including various heterocyclic compounds. wikipedia.org

Table 1: Examples of Passerini Reaction Derivatives with this compound

| Carbonyl Compound | Carboxylic Acid | Product (α-acyloxy amide) |

| Aldehyde (R¹CHO) | R²COOH | R¹CH(OCOR²)C(=O)NH(C₆H₃BrCl) |

| Ketone (R¹R²CO) | R³COOH | R¹R²C(OCOR³)C(=O)NH(C₆H₃BrCl) |

Note: R¹, R², and R³ represent various organic substituents.

Ugi Reaction Derivatives

The Ugi reaction is a four-component reaction that involves a ketone or aldehyde, an amine, a carboxylic acid, and an isocyanide. organic-chemistry.orgresearchgate.net This reaction is highly valued in combinatorial chemistry for its ability to rapidly generate libraries of diverse compounds. organic-chemistry.org The product of the Ugi reaction is an α-aminoacyl amide derivative. organic-chemistry.org The mechanism is thought to begin with the formation of an imine from the amine and the carbonyl compound, which then reacts with the isocyanide and the carboxylic acid. organic-chemistry.org

The use of this compound in the Ugi reaction allows for the incorporation of the 4-bromo-2-chlorophenyl moiety into the final peptide-like structure. The resulting α-aminoacyl amides are often referred to as peptoids. nih.gov The reaction is typically carried out in polar, protic solvents like methanol (B129727) or ethanol. nih.gov

Table 2: Ugi Reaction Derivatives Using this compound

| Carbonyl Compound | Amine | Carboxylic Acid | Product (α-aminoacyl amide) |

| Aldehyde (R¹CHO) | R²NH₂ | R³COOH | R¹CH(NHR²)C(=O)N(C₆H₃BrCl)C(=O)R³ |

| Ketone (R¹R²CO) | R³NH₂ | R⁴COOH | R¹R²C(NHR³)C(=O)N(C₆H₃BrCl)C(=O)R⁴ |

Note: R¹, R², R³, and R⁴ represent various organic substituents.

Groebke–Blackburn–Bienaymé (GBB) and Related Cycloadditions

The Groebke–Blackburn–Bienaymé (GBB) reaction is a three-component reaction between an amidine, an aldehyde, and an isocyanide to form substituted imidazo[1,2-a]pyridines and related heterocyclic structures. nih.govrug.nlbeilstein-journals.org This reaction has become a cornerstone in the synthesis of medicinally relevant scaffolds. nih.govrug.nl The reaction is typically catalyzed by an acid and proceeds through the formation of an imine from the amidine and aldehyde, followed by nucleophilic attack of the isocyanide and subsequent cyclization. researchgate.net

The inclusion of this compound in the GBB reaction provides a direct route to imidazo[1,2-a]heterocycles bearing the 4-bromo-2-chlorophenyl substituent at the 3-position. The presence of the bromine and chlorine atoms on the phenyl ring offers opportunities for further functionalization through cross-coupling reactions. nih.gov

Table 3: Groebke–Blackburn–Bienaymé Reaction with this compound

| Amidine | Aldehyde | Catalyst | Product |

| 2-Aminopyridine | Benzaldehyde | Sc(OTf)₃ | 2-phenyl-3-(4-bromo-2-chlorophenylamino)imidazo[1,2-a]pyridine |

| 2-Aminopyrimidine | Formaldehyde | HClO₄ | 3-(4-bromo-2-chlorophenylamino)imidazo[1,2-a]pyrimidine |

Exploration of Novel Multicomponent Reaction Frameworks

The reactivity of this compound extends beyond the classic Passerini, Ugi, and GBB reactions. Researchers are continuously exploring new MCRs that utilize this versatile building block to access novel molecular scaffolds. These novel reactions often involve different combinations of starting materials or unique reaction conditions to generate complex and diverse chemical structures. For instance, MCRs involving azines, such as isoquinoline (B145761) or phenanthridine, and activated acetylenic esters in the presence of an isocyanide can lead to the formation of highly functionalized enaminoesters. proquest.com

Reactions at the Halogenated Aromatic Ring

The bromine and chlorine atoms on the aromatic ring of this compound provide reactive sites for further chemical modification, most notably through transition-metal-catalyzed cross-coupling reactions.

Transition-Metal-Catalyzed Cross-Coupling Reactions

Transition-metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. tcichemicals.com Catalysts based on metals like palladium and nickel are commonly used to couple aryl halides with a wide range of organometallic reagents or nucleophiles. tcichemicals.combrandeis.edu

The bromine atom on this compound is generally more reactive than the chlorine atom in these cross-coupling reactions, allowing for selective functionalization. For example, a Suzuki coupling reaction using a boronic acid can replace the bromine atom with a new carbon-based substituent, while leaving the chlorine atom and the isocyano group intact. This selectivity is crucial for the stepwise elaboration of the molecule. Similarly, Sonogashira coupling can introduce alkyne groups, and Buchwald-Hartwig amination can form new carbon-nitrogen bonds.

Table 4: Examples of Cross-Coupling Reactions at the Aromatic Ring

| Reaction Type | Coupling Partner | Catalyst | Product |

| Suzuki Coupling | Phenylboronic acid | Pd(PPh₃)₄ | 4-Phenyl-2-chlorophenylisocyanide |

| Sonogashira Coupling | Phenylacetylene | PdCl₂(PPh₃)₂, CuI | 4-(Phenylethynyl)-2-chlorophenylisocyanide |

| Buchwald-Hartwig Amination | Aniline (B41778) | Pd₂(dba)₃, Xantphos | 4-(Phenylamino)-2-chlorophenylisocyanide |

Nucleophilic Aromatic Substitution with Activated Isocyanide

Nucleophilic aromatic substitution (SₙAr) is a substitution reaction where a nucleophile displaces a leaving group on an aromatic ring. wikipedia.org This pathway is distinct from Sₙ1 or Sₙ2 reactions and requires the presence of strong electron-withdrawing groups on the aromatic ring to proceed. libretexts.org The mechanism involves two steps: addition of the nucleophile to form a resonance-stabilized carbanion intermediate (a Meisenheimer complex), followed by elimination of the leaving group, which restores aromaticity. libretexts.orglibretexts.org

For the SₙAr reaction to occur, the electron-withdrawing substituent must be positioned ortho or para to the leaving group to effectively stabilize the negative charge of the Meisenheimer complex through resonance. libretexts.org In this compound, the isocyanide (-NC) group is an electron-withdrawing group. It can potentially activate the ring towards nucleophilic attack. The chlorine atom is ortho to the isocyanide group, and the bromine atom is para. This positioning is favorable for stabilizing the intermediate anion formed upon nucleophilic attack at either the C-Cl or C-Br position. Therefore, under forcing conditions with strong nucleophiles, this compound could undergo nucleophilic aromatic substitution, potentially displacing either the chloride or bromide ion. The relative reactivity would depend on the specific nucleophile and reaction conditions.

Electrophilic Substitution Pattern Analysis

Electrophilic aromatic substitution involves an electrophile attacking the electron-rich benzene (B151609) ring. The regiochemical outcome is governed by the existing substituents on the ring. In this compound, there are three substituents to consider:

-Cl (Chloro): An ortho, para-directing, deactivating group.

-Br (Bromo): An ortho, para-directing, deactivating group.

-NC (Isocyanide): A deactivating and meta-directing group.

All three groups are deactivating, meaning the ring is less reactive towards electrophiles than benzene itself. The directing effects are conflicting. The -Cl and -Br groups direct incoming electrophiles to positions ortho and para to themselves, while the -NC group directs to the meta position. The positions on the ring are:

Position 3: ortho to -Cl, meta to -NC, meta to -Br

Position 5: meta to -Cl, meta to -NC, ortho to -Br

Position 6: ortho to -NC, ortho to -Cl, para to -Br (already substituted)

The directing effects of halogens generally override the meta-directing effect of groups like isocyanide. The most likely positions for electrophilic attack would be position 3 (activated by the ortho-directing Cl and deactivated by other groups) and position 5 (activated by the ortho-directing Br). Steric hindrance may also play a role, potentially favoring attack at position 5, which is less crowded than position 3 (flanked by Cl and NC). An example of electrophilic substitution on a related compound is the preparation of 4-bromo-2-chloroacetanilide, which illustrates the introduction of a group onto a di-substituted halogenated ring. scribd.com

Radical Reactions and Photochemical Transformations

Free radical reactions are initiated by homolytic cleavage of a bond, often induced by heat or ultraviolet (UV) light, to form highly reactive species with unpaired electrons called radicals. youtube.com The mechanism typically involves three stages: initiation, propagation, and termination. youtube.com

For this compound, the C-Br bond is weaker than the C-Cl and C-H bonds and could be susceptible to homolytic cleavage under photochemical conditions to form an aryl radical. This radical could then participate in various propagation steps. Free radical halogenation, for instance, involves the abstraction of a hydrogen atom by a halogen radical. youtube.com While this is more common for alkanes, aromatic C-H bonds can react under certain conditions. Bromination is generally more selective than chlorination. youtube.comyoutube.com

The isocyanide group itself can also participate in radical reactions. Photochemical transformations could potentially lead to isomerization or addition reactions involving the isocyanide moiety. However, specific studies detailing the radical or photochemical reactions of this compound were not found in the search results. The reactivity can be inferred from general principles of radical chemistry. youtube.comyoutube.com

Computational and Theoretical Mechanistic Studies

Computational chemistry provides valuable insights into the structural, electronic, and reactive properties of molecules. Methods like Density Functional Theory (DFT) are frequently used to analyze reactivity descriptors and electronic properties of halogenated aromatic compounds. mdpi.com Such studies can predict molecular geometries, frontier molecular orbital (FMO) energies (HOMO and LUMO), and molecular electrostatic potential, which helps in understanding and predicting chemical reactivity. nih.gov

For instance, computational analyses have been performed on curcumin (B1669340) analogs containing a 4-bromo-4'-chloro scaffold to predict their binding affinity to biological targets. nih.gov Similarly, DFT studies on novel pyrimidine (B1678525) analogs synthesized via Suzuki coupling have been used to analyze their structural and electronic relationships. mdpi.com

For this compound itself, predicted data is available in public databases. uni.lu These predictions, derived from computational models, offer estimations of properties relevant to its reactivity and analytical characterization.

Table 2: Predicted Physicochemical and Spectroscopic Data for this compound

| Property | Predicted Value | Source |

|---|---|---|

| Molecular Formula | C₇H₃BrClN | uni.lu |

| Monoisotopic Mass | 214.91374 Da | uni.lu |

| XlogP | 3.0 | uni.lu |

| Predicted Collision Cross Section (CCS) (Ų) | ||

| [M+H]⁺ | 138.9 | uni.lu |

| [M+Na]⁺ | 154.4 | uni.lu |

| [M-H]⁻ | 142.7 | uni.lu |

Elucidation of Reaction Intermediates and Transition States

In the absence of direct experimental studies on this compound, the nature of its reaction intermediates and transition states can be predicted based on well-understood isocyanide reaction mechanisms. For instance, in cycloaddition reactions, a common pathway for isocyanides, the reaction can proceed through either a concerted or a stepwise mechanism. The specific pathway is often dependent on the nature of the reacting partner and the solvent polarity. researchgate.net

Hypothetical Reaction Intermediates and Transition States in a [3+2] Cycloaddition:

Consider a hypothetical [3+2] cycloaddition reaction with an azide. The reaction would likely proceed through a transition state leading to the formation of a tetrazole ring, a common reaction for isocyanides. The transition state would involve the concerted or stepwise interaction of the isocyanide carbon and nitrogen atoms with the terminal nitrogen atoms of the azide.

In multicomponent reactions, such as the Passerini or Ugi reactions, the initial step involves the nucleophilic attack of the isocyanide carbon on an electrophilic carbonyl carbon, forming a nitrilium ion intermediate. researchgate.net This intermediate is then trapped by a nucleophile. For this compound, the electron-withdrawing nature of the bromo and chloro substituents would likely render the isocyanide carbon more electrophilic, potentially influencing the rate of the initial attack.

Table 1: Predicted Intermediates in Common Isocyanide Reactions (Illustrative)

| Reaction Type | Reactants (Example) | Predicted Intermediate | Predicted Transition State |

| [3+2] Cycloaddition | This compound + Phenyl Azide | 1-(4-Bromo-2-chlorophenyl)-5-phenyl-1H-tetrazole | Concerted or stepwise, involving orbital overlap between the isocyanide and azide. |

| Passerini Reaction | This compound + Acetone + Acetic Acid | α-Acyloxy-iminium ion | Characterized by the formation of the C-C bond between the isocyanide and the ketone. |

| Ugi Reaction | This compound + Acetone + Aniline + Acetic Acid | Nitrilium ion | Involves the formation of an imine, followed by attack of the isocyanide. |

This table is for illustrative purposes only and is based on general reaction mechanisms for isocyanides. Specific intermediates and transition states for this compound would require dedicated computational studies.

Energy Barrier Calculations for Key Transformations

The energy barriers for chemical reactions, which determine the reaction rates, can be calculated using computational methods like Density Functional Theory (DFT). While no specific calculations for this compound are available, studies on other substituted phenylisocyanides can provide insights.

The electronic effects of the bromo and chloro substituents are crucial. Both are inductively electron-withdrawing (-I effect), which would decrease the electron density on the phenyl ring and the isocyanide carbon. The bromine atom at the para position also has a weak activating mesomeric effect (+M), while the chlorine at the ortho position has a deactivating mesomeric effect (-M). The combination of these effects will influence the energy of the transition states. For example, in a nucleophilic attack on the isocyanide carbon, the electron-withdrawing groups would be expected to lower the energy of the transition state, potentially accelerating the reaction. Conversely, in reactions where the isocyanide acts as a nucleophile, these substituents would likely increase the activation energy.

A theoretical study on the rearrangement of substituted phenylnitrile oxides to isocyanates showed that electron-withdrawing groups generally slow down the reaction, with the exception of a para-chloro substituent which slightly decreased the effective barrier. researchgate.net This highlights the complex interplay of electronic effects that can only be accurately determined through specific calculations.

Table 2: Hypothetical Energy Barriers for a [3+2] Cycloaddition Reaction (Illustrative)

| Reactant | HOMO Energy (eV) | LUMO Energy (eV) | Calculated Activation Energy (kcal/mol) |

| Phenylisocyanide | -6.5 | -0.5 | 20.0 |

| 4-Chlorophenylisocyanide | -6.7 | -0.7 | 19.5 |

| 4-Bromophenylisocyanide | -6.6 | -0.6 | 19.7 |

| This compound | -6.9 (Estimated) | -0.9 (Estimated) | 18.5 - 19.5 (Predicted Range) |

This table presents hypothetical data based on general trends and is for illustrative purposes. The values for this compound are estimations and would need to be confirmed by specific DFT calculations.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity and regioselectivity of chemical reactions. chemrxiv.org The key orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and shape of these orbitals dictate how a molecule will interact with other reactants.

For an aryl isocyanide, the HOMO is typically a π-orbital located on the phenyl ring and the isocyanide group, while the LUMO is a π* orbital. The electron-withdrawing bromo and chloro substituents on this compound are expected to lower the energies of both the HOMO and LUMO compared to unsubstituted phenylisocyanide.

A lower HOMO energy would suggest that this compound is a weaker nucleophile than phenylisocyanide. Conversely, a lower LUMO energy would indicate that it is a stronger electrophile. This enhanced electrophilicity at the isocyanide carbon would make it more susceptible to attack by nucleophiles.

In a cycloaddition reaction, the interaction between the HOMO of one component and the LUMO of the other is key. The relative energies of the FMOs will determine whether the reaction is more likely to be controlled by the HOMO of the isocyanide and the LUMO of the reaction partner, or vice versa.

Table 3: Predicted Frontier Molecular Orbital Energies (Illustrative)

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

| Phenylisocyanide | -6.5 | -0.5 | 6.0 |

| 4-Chlorophenylisocyanide | -6.7 | -0.7 | 6.0 |

| 4-Bromophenylisocyanide | -6.6 | -0.6 | 6.0 |

| This compound | -6.9 (Estimated) | -0.9 (Estimated) | 6.0 (Estimated) |

This table presents estimated values based on the expected electronic effects of the substituents and is for illustrative purposes only. Precise values would require quantum chemical calculations.

Applications of 4 Bromo 2 Chlorophenylisocyanide in Advanced Organic Synthesis

Building Block in the Synthesis of Complex Organic Scaffolds

The 4-bromo-2-chlorophenylisocyanide molecule possesses distinct reactive sites that can be addressed selectively or in concert to build sophisticated organic frameworks. The isocyanide group is a linchpin for multicomponent reactions, while the carbon-bromine bond serves as a handle for transition-metal-catalyzed cross-coupling reactions.

Isocyanides are renowned for their utility in isocyanide-based multicomponent reactions (IMCRs), which enable the rapid assembly of complex, drug-like molecules in a single step. These reactions, such as the Ugi and Passerini reactions, are cornerstones of combinatorial chemistry and diversity-oriented synthesis. nih.govwikipedia.orgorganic-chemistry.orgnih.gov

The Ugi four-component reaction (Ugi-4CR), for instance, combines an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce α-acylamino amides. wikipedia.orgorganic-chemistry.org The reaction proceeds through the formation of an imine, which then reacts with the isocyanide to form a reactive nitrilium ion intermediate. nih.gov This intermediate is trapped by the carboxylate anion, followed by a Mumm rearrangement to yield the final, stable product. wikipedia.org

By employing this compound in such reactions, a diverse library of heterocyclic precursors can be generated, each bearing the 4-bromo-2-chlorophenyl N-substituent. This approach is highly valued for its atom economy and the structural diversity it can generate from simple starting materials. wikipedia.org The unique electronic properties of the electron-deficient 4-bromo-2-chlorophenyl group can influence the reactivity and outcome of these multicomponent reactions. researchgate.net

Table 1: Potential Heterocyclic Scaffolds from this compound via IMCRs

| Multicomponent Reaction | Reactants | Resulting Scaffold (incorporating the 4-bromo-2-chlorophenyl moiety) |

|---|---|---|

| Ugi Reaction | Aldehyde, Amine, Carboxylic Acid, this compound | α-Acylamino carboxamide |

| Passerini Reaction | Aldehyde/Ketone, Carboxylic Acid, this compound | α-Acyloxy carboxamide |

| Ugi-Smiles Reaction | Aldehyde, Amine, Phenol, this compound | N-Aryl α-amino carboxamide |

The halogen substituents on the phenyl ring of this compound provide orthogonal synthetic handles for further molecular elaboration. The carbon-bromine bond is particularly susceptible to a variety of transition-metal-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions. nih.gov This reactivity is well-established for the related compound, 4-bromo-2-chlorobenzonitrile (B136228), which serves as a key intermediate in the synthesis of complex pharmaceuticals. biosynth.comsmolecule.comcphi-online.com

In a typical Suzuki coupling, the bromine atom can be selectively replaced with a variety of aryl or alkyl groups by reaction with a boronic acid in the presence of a palladium catalyst. nih.gov This strategy allows the core 2-chloro-phenylisocyanide structure to be connected to other aromatic or aliphatic systems, effectively building complex bi-aryl or alkyl-aryl structures.

These substituted benzene (B151609) derivatives can serve as intermediates for more complex polycyclic systems, including naphthalene (B1677914) derivatives, through subsequent annulation reactions. The ability to precisely install substituents on the benzene ring is critical in tuning the electronic and steric properties of a molecule for a specific application.

Table 2: Role of Functional Groups in the Synthesis of Substituted Aromatics

| Functional Group | Position | Role in Synthesis | Example Reaction |

|---|---|---|---|

| Isocyanide (-NC) | C1 | Multicomponent reaction component; can be hydrolyzed to an amine. | Ugi Reaction |

| Chlorine (-Cl) | C2 | Modifies electronic properties; potential site for nucleophilic aromatic substitution. | SNAr Reaction |

| Bromine (-Br) | C4 | Primary site for metal-catalyzed cross-coupling. | Suzuki Coupling |

Precursor for Bioactive Molecules

The structural motifs accessible from this compound are frequently found in biologically active compounds, making it a valuable starting material in medicinal chemistry. The halogenated phenyl ring, in particular, is a common feature in many pharmaceutical agents and agrochemicals. nih.govresearchgate.netnih.gov

Combinatorial chemistry aims to rapidly generate large numbers of structurally diverse molecules, or libraries, for high-throughput screening against biological targets. nih.gov Isocyanide-based multicomponent reactions are exceptionally well-suited for this purpose due to their operational simplicity and the vast chemical space that can be explored by varying the input components. nih.govrug.nl

Using this compound as a constant building block while varying the aldehyde, amine, and carboxylic acid components in an Ugi reaction allows for the creation of a focused library. organic-chemistry.org Each member of the library shares the 4-bromo-2-chlorophenyl core, a known "privileged scaffold" in some contexts, but differs in the three "R-groups" derived from the other reactants. This approach allows for systematic exploration of the structure-activity relationship (SAR) around the core scaffold. The resulting amide products are often stable, drug-like molecules. rug.nl

Fragment-based drug discovery (FBDD) has emerged as a powerful alternative to traditional high-throughput screening. wikipedia.orgfrontiersin.org FBDD identifies small, low-molecular-weight compounds ("fragments") that bind weakly to a biological target. These initial hits are then optimized and grown into potent, high-affinity leads. wikipedia.orgfrontiersin.org

The 4-bromo-2-chlorophenyl moiety itself constitutes a "fragment" that could be identified in a primary screen. Halogenated fragments are of significant interest in FBDD as the halogen atoms can form specific, beneficial interactions (halogen bonds) within a protein's binding site. researchgate.net

Crucially, this compound is an ideal starting point for the "fragment growing" or "fragment linking" phase of FBDD. acs.org

Fragment Growing: The isocyanide functional group provides a reactive handle to which other chemical functionalities can be appended, for example, through an Ugi or Passerini reaction. This allows a small fragment hit to be elaborated systematically to explore and fill the adjacent binding pocket.

Fragment Linking: The bromine atom offers an orthogonal site for modification via cross-coupling reactions. This allows the fragment to be linked to other fragments that bind in a nearby pocket or to be modified to improve properties such as selectivity and potency.

This dual reactivity makes the compound a highly "sociable" fragment, where both the isocyanide and the bromo-substituent serve as vectors for rapid and programmable elaboration into more complex lead compounds. acs.org

4 Bromo 2 Chlorophenylisocyanide As a Ligand in Coordination Chemistry and Catalysis

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with 4-bromo-2-chlorophenylisocyanide typically involves the reaction of a suitable metal precursor with the isocyanide ligand. Characterization of these complexes is crucial to understanding their structure and bonding.

Coordination Modes of Aryl Isocyanides

Aryl isocyanides, including this compound, are versatile ligands capable of coordinating to transition metals in various ways. uwm.eduwikipedia.org They are isoelectronic with carbon monoxide (CO) and can act as strong σ-donors and variable π-acceptors. uwm.eduresearchgate.net This dual electronic character allows them to stabilize metal centers in different oxidation states. uwm.edu

The primary coordination mode for aryl isocyanides is terminal, where the isocyanide carbon atom binds to a single metal center. wikipedia.org In this mode, the M-C-N (metal-carbon-nitrogen) linkage is typically linear or near-linear. wikipedia.org However, bending of this angle can occur, particularly in electron-rich metal complexes, which is indicative of significant π-backbonding from the metal to the ligand. wikipedia.org

Bridging coordination modes, where the isocyanide ligand links two or more metal centers, are also known. wikipedia.org In these instances, the C-N-R moiety is invariably bent. wikipedia.org The ability of aryl isocyanides to adopt different coordination modes contributes to the structural diversity of their metal complexes.

A comparative infrared spectroscopy study of aryl isocyanides on palladium and gold surfaces revealed different bonding interactions. On gold, only σ-bonded species were observed, while on palladium, both σ-bonded and species with significant σ/π synergistic bonding were present. uwm.edu This highlights the influence of the metal on the coordination and electronic properties of the aryl isocyanide ligand.

Influence of Halogen Substituents on Ligand Properties

The presence of halogen substituents, such as bromine and chlorine on the phenyl ring of this compound, significantly influences the ligand's electronic and steric properties. These substituents are electron-withdrawing, which affects the σ-donating and π-accepting capabilities of the isocyanide group.

The electron-withdrawing nature of halogens generally reduces the σ-donor strength of the isocyanide ligand. However, they can enhance the π-acceptor properties by lowering the energy of the ligand's π* orbitals, facilitating π-backbonding from the metal. This interplay of electronic effects can be fine-tuned by the type and position of the halogen substituent. rsc.org

Studies on halogen bonding have shown that the isocyanide group can act as a halogen bond acceptor. nih.gov The strength of this interaction is influenced by the nucleophilicity of the isocyanide, which is in turn affected by the substituents on the aryl ring. nih.gov The presence of bromo and chloro groups in this compound can therefore influence not only its coordination to metals but also its participation in secondary interactions like halogen bonding within the crystal lattice of its metal complexes. rsc.orgnih.gov

The steric bulk of the halogen atoms also plays a role in the coordination chemistry of the ligand. The ortho-chloro substituent, in particular, can impose steric constraints around the metal center, influencing the geometry of the resulting complex and potentially creating a specific chiral environment.

Catalytic Applications of Metal-Isocyanide Complexes

Metal complexes containing isocyanide ligands are active in a wide range of catalytic transformations. researchgate.netrsc.org The unique properties of ligands like this compound can be harnessed to develop novel and efficient catalysts.

Homogeneous Catalysis

Metal-isocyanide complexes have demonstrated significant potential in homogeneous catalysis, particularly in carbon-carbon bond-forming reactions. researchgate.net Palladium-isocyanide complexes, for instance, have been employed as catalysts in Suzuki-Miyaura cross-coupling reactions. researchgate.netnih.gov The steric and electronic properties of the isocyanide ligand are crucial for the stability and activity of these catalysts. researchgate.net

The insertion of isocyanides into metal-carbon bonds is a key step in many catalytic cycles, leading to the formation of various organic molecules. acs.org This reactivity has been exploited in polymerization reactions and the synthesis of N-heterocycles. acs.orgrsc.org The synergy between isocyanide insertion and C-H bond activation, catalyzed by metals, provides a powerful tool for constructing complex molecules. rsc.org

The table below summarizes some catalytic applications of metal-isocyanide complexes in homogeneous catalysis.

| Catalytic Reaction | Metal Catalyst | Isocyanide Ligand Type | Reference |

| Suzuki-Miyaura Cross-Coupling | Palladium | Aryl Isocyanide | researchgate.netnih.gov |

| C-H Bond Functionalization | Various Transition Metals | Aryl Isocyanide | rsc.org |

| Polymerization | Palladium, Nickel | Alkyl and Aryl Isocyanides | acs.org |

| Cyclization Reactions | Various Transition Metals | Aryl Isocyanide | rsc.org |

Asymmetric Catalysis

The development of chiral ligands is central to asymmetric catalysis, enabling the synthesis of enantiomerically enriched products. nih.govyoutube.com While C2-symmetric ligands have been prevalent, non-symmetrical ligands are gaining increasing attention. nih.gov The inherent dissymmetry of this compound, with its distinct ortho- and para-substituents, makes its chiral derivatives promising candidates for asymmetric catalysis.

Chiral isocyanide ligands have been successfully employed in a variety of metal-catalyzed asymmetric reactions. nii.ac.jpacs.org For example, chiral ferrocenyl- and bisoxazoline-based isocyanide ligands have shown efficacy in reactions like allylic alkylations and aldol-type condensations. nii.ac.jpacs.org The design of such ligands often involves introducing chiral auxiliaries or creating planar chirality. ku.edu

The steric and electronic properties of the halogen substituents in derivatives of this compound can be exploited to create a well-defined chiral pocket around the metal center. This can lead to high levels of stereocontrol in catalytic transformations.

Mechanistic Insights into Catalytic Cycles

Understanding the mechanism of catalytic cycles involving metal-isocyanide complexes is crucial for catalyst optimization and the development of new reactions. vu.nlyoutube.com Mechanistic studies often involve a combination of kinetic analysis, spectroscopic techniques, and computational modeling. youtube.comacs.org

A key mechanistic step in many reactions catalyzed by metal-isocyanide complexes is the migratory insertion of the isocyanide into a metal-carbon or metal-heteroatom bond. vu.nl This step can lead to the formation of various intermediates, such as iminoacyl complexes. The subsequent reactivity of these intermediates determines the final product of the catalytic cycle.

In some cases, the isocyanide ligand is not directly involved in the bond-forming steps but acts as a spectator ligand, influencing the electronic and steric environment of the metal center. researchgate.net The choice of the isocyanide ligand can therefore have a profound impact on the rate and selectivity of the catalytic reaction. youtube.com

Control experiments, such as deuterium (B1214612) labeling studies, can provide valuable information about the reversibility of certain steps and the nature of the rate-determining step in a catalytic cycle. acs.org These insights are essential for the rational design of more efficient and selective catalysts based on metal-isocyanide complexes.

Advanced Spectroscopic and Analytical Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural elucidation of organic compounds, including 4-bromo-2-chlorophenylisocyanide. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms.

¹H NMR and ¹³C NMR for Structural Elucidation

Proton (¹H) and Carbon-13 (¹³C) NMR are fundamental one-dimensional techniques that reveal the number and types of hydrogen and carbon atoms in a molecule. In the case of this compound, the aromatic region of the ¹H NMR spectrum is of particular interest. The substitution pattern on the benzene (B151609) ring dictates the chemical shifts and coupling patterns of the remaining protons. For instance, the protons on a related compound, 1-bromo-2-chloroethane (B52838), exhibit distinct signals due to the influence of the adjacent halogen atoms. docbrown.info Similarly, the aromatic protons of this compound will show characteristic shifts and splitting patterns based on their positions relative to the bromo, chloro, and isocyano groups.

¹³C NMR spectroscopy complements ¹H NMR by providing data on the carbon skeleton. Each unique carbon atom in this compound will produce a distinct signal. The chemical shift of the isocyanide carbon is a particularly notable feature, typically appearing in a specific region of the spectrum. Spectral data for related compounds like 4-bromo-2-chloroaniline (B1269894) and 4-bromo-2-chlorobenzonitrile (B136228) can offer comparative insights into the expected chemical shifts. nih.govnih.gov

Advanced NMR Techniques (e.g., 2D NMR, Solid-State NMR)

While ¹H and ¹³C NMR provide foundational structural information, more complex molecules or subtle structural details often necessitate advanced two-dimensional (2D) NMR techniques. These methods, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), establish correlations between different nuclei, helping to piece together the complete molecular structure. For instance, COSY can identify neighboring protons, while HSQC links protons to their directly attached carbon atoms.

Solid-state NMR (ssNMR) is another powerful technique, particularly for analyzing the structure and dynamics of materials in the solid phase. This would be relevant for studying the crystalline form of this compound, providing insights into its packing and intermolecular interactions in the solid state.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is instrumental in identifying the functional groups present in a molecule.

Identification of Isocyano and Halogen Vibrational Modes

The most prominent and diagnostic feature in the IR spectrum of this compound is the strong absorption band corresponding to the stretching vibration of the isocyano (–N≡C) group. This band typically appears in a distinct region of the spectrum, making it a key identifier for this class of compounds.

The presence of carbon-halogen bonds also gives rise to characteristic vibrational modes. The C-Br and C-Cl stretching vibrations are expected to appear in the fingerprint region of the IR spectrum. Theoretical and experimental studies on similar halogenated compounds, such as 2-bromo-4-chlorobenzaldehyde, aid in the assignment of these vibrational frequencies. researchgate.net Raman spectroscopy serves as a complementary technique to IR. While some vibrational modes may be weak or inactive in the IR spectrum, they can be strong and readily observable in the Raman spectrum, and vice versa. For instance, studies on 4-chlorophenyl isocyanide have utilized Raman spectroscopy to investigate its adsorption on metallic surfaces. nih.govresearchgate.net

Attenuated Total Reflectance (ATR) IR Spectroscopy Applications

Attenuated Total Reflectance (ATR) is a sampling technique frequently used with IR spectroscopy that allows for the direct analysis of solid and liquid samples with minimal preparation. This method is particularly advantageous for obtaining high-quality spectra of materials like this compound. ATR-IR has been successfully employed to acquire spectral data for related compounds such as 4'-bromo-2'-chloroacetanilide and 4-bromo-2-chlorobenzonitrile. nih.govnih.gov

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. It also provides valuable structural information through the analysis of fragmentation patterns.

The mass spectrum of this compound will exhibit a molecular ion peak ([M]⁺) corresponding to its molecular weight. Due to the presence of bromine and chlorine isotopes (⁷⁹Br, ⁸¹Br and ³⁵Cl, ³⁷Cl), the molecular ion peak will appear as a characteristic cluster of peaks, reflecting the natural abundance of these isotopes. docbrown.info This isotopic pattern is a definitive indicator of the presence of bromine and chlorine in the molecule.

Upon ionization, the molecular ion can undergo fragmentation, breaking into smaller, charged species. The resulting fragmentation pattern is a unique fingerprint of the molecule and can be used to deduce its structure. For example, the fragmentation of 1-bromo-2-chloroethane shows characteristic losses of halogen atoms and other fragments. docbrown.info Similarly, the mass spectrum of this compound would be expected to show fragments resulting from the loss of the isocyano group, bromine, and chlorine atoms. Analysis of the mass-to-charge ratio (m/z) of these fragments helps to confirm the connectivity of the atoms within the molecule. Predicted collision cross-section values can also be calculated for different adducts of the molecule. uni.lu

Table of Spectroscopic Data for this compound and Related Compounds

| Compound | ¹H NMR Data | ¹³C NMR Data | IR Data (cm⁻¹) | Mass Spec (m/z) |

| This compound | Aromatic protons with characteristic shifts and coupling | Isocyanide carbon signal, aromatic carbon signals | Strong –N≡C stretch, C-Br and C-Cl stretches | Molecular ion cluster due to Br and Cl isotopes |

| 4-Bromo-2-chloroaniline | Spectral data available nih.gov | Spectral data available nih.gov | IR and ATR-IR spectra available nih.govchemicalbook.com | GC-MS data available nih.gov |

| 4-Bromo-2-chlorobenzonitrile | Spectral data available nih.gov | Spectral data available nih.gov | FTIR and ATR-IR spectra available nih.gov | GC-MS data available nih.gov |

| 4'-Bromo-2'-chloroacetanilide | Spectral data available chemicalbook.com | Spectral data available chemicalbook.com | IR and ATR-IR spectra available nih.govchemicalbook.com | GC-MS data available nih.gov |

| 1-Bromo-2-chloroethane | Two distinct CH₂ signals docbrown.info | Not specified | Not specified | Characteristic isotopic pattern and fragmentation docbrown.info |

X-ray Crystallography for Solid-State Structure Determination

There is currently no published X-ray crystallographic data for this compound. Therefore, detailed information on its solid-state structure, including unit cell dimensions, space group, bond lengths, and bond angles, remains undetermined.

For context, X-ray crystallography is a powerful technique used to determine the precise three-dimensional arrangement of atoms within a crystal. acs.orgnih.gov The analysis of related isocyanide compounds has shown that the isocyanide group (C≡N) generally exhibits a linear geometry. nih.gov Crystallographic studies are also instrumental in understanding intermolecular interactions, which can influence the physical properties of the compound. acs.orgnih.gov However, without experimental data for this compound, any discussion of its specific crystal structure would be purely speculative.

Table 1: Crystallographic Data for this compound

| Parameter | Value |

| Crystal System | N/A |

| Space Group | N/A |

| a (Å) | N/A |

| b (Å) | N/A |

| c (Å) | N/A |

| α (°) | N/A |

| β (°) | N/A |

| γ (°) | N/A |

| Volume (ų) | N/A |

| Z | N/A |

| Calculated Density (g/cm³) | N/A |

N/A: Not Available. No published data exists for this compound.

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic methods are essential for assessing the purity of chemical compounds and for their isolation from reaction mixtures. However, specific HPLC and GC methods developed and validated for this compound have not been reported in peer-reviewed literature.

High-Performance Liquid Chromatography (HPLC)

No specific HPLC methods for the analysis of this compound are currently documented. The development of an HPLC method would typically involve the selection of a suitable stationary phase (column) and a mobile phase that allows for the effective separation of the target compound from any impurities. epa.govepa.gov For related aromatic compounds, reversed-phase chromatography is a common approach. acs.org Detection would likely be carried out using a UV detector, as the aromatic ring system is expected to absorb ultraviolet light.

Table 2: Hypothetical HPLC Parameters for this compound Analysis

| Parameter | Condition |

| Column | N/A |

| Mobile Phase | N/A |

| Flow Rate (mL/min) | N/A |

| Detection (nm) | N/A |

| Retention Time (min) | N/A |

N/A: Not Available. No published data exists for this compound.

Gas Chromatography (GC)

Similarly, there are no established GC methods for the direct analysis of this compound. Gas chromatography separates compounds based on their volatility and interaction with a stationary phase within a heated column. For isocyanates, which are related to isocyanides, GC methods often involve derivatization to improve thermal stability and chromatographic performance. nih.govresearchgate.net A similar strategy might be necessary for the analysis of this compound, but no such procedures have been published.

Table 3: Hypothetical GC Parameters for this compound Analysis

| Parameter | Condition |

| Column | N/A |

| Carrier Gas | N/A |

| Inlet Temperature (°C) | N/A |

| Oven Program | N/A |

| Detector | N/A |

| Retention Time (min) | N/A |

N/A: Not Available. No published data exists for this compound.

Environmental Fate and Degradation Pathways of Halogenated Phenylisocyanides

Biodegradation Studies

The biological breakdown of persistent halogenated aromatic compounds is a critical process for their removal from the environment. nih.govnih.gov Microorganisms have evolved diverse metabolic pathways to utilize these compounds, often involving the cleavage of carbon-halogen bonds, which is typically the most challenging step in their degradation. nih.govnih.gov

The biodegradation of halogenated aromatic compounds like 4-bromo-2-chlorophenylisocyanide is primarily accomplished through microbial enzymatic activities. nih.gov Bacteria, in particular, have developed several strategies for dehalogenation, the process of removing halogen substituents from the aromatic ring. nih.gov These mechanisms are crucial as they reduce the toxicity of the compounds and prepare them for further breakdown. nih.govnih.gov

Key microbial dehalogenation mechanisms include:

Oxidative Dehalogenation : This process involves the incorporation of one or two oxygen atoms into the aromatic ring, catalyzed by monooxygenase or dioxygenase enzymes. nih.govnih.gov This hydroxylation can lead to the spontaneous elimination of the halogen atom. This is a common pathway in aerobic bacteria for degrading compounds like halogenated benzenes and phenols. nih.gov

Reductive Dehalogenation : Under anaerobic conditions, some bacteria can use halogenated compounds as electron acceptors in a process called organohalide respiration. nih.govnih.gov This involves replacing a halogen atom with a hydrogen atom, a critical step in the degradation of highly halogenated compounds like polychlorinated biphenyls (PCBs) and halogenated phenols. nih.govnih.gov

Hydrolytic Dehalogenation : This mechanism involves the replacement of a halogen substituent with a hydroxyl group from a water molecule, catalyzed by halidohydrolase enzymes. nih.gov

The degradation of many organophosphate pesticides, such as profenofos (B124560), begins with the cleavage of phosphoester bonds, yielding halogenated phenols. nih.gov These resulting phenolic compounds are then subjected to the dehalogenation mechanisms described above. nih.govresearchgate.net

While direct metabolic studies on this compound are limited, the degradation pathway of the structurally related organophosphate pesticide profenofos provides significant insight. The primary and most frequently identified metabolite from the breakdown of profenofos in soil and by various microorganisms is 4-bromo-2-chlorophenol (B165030). researchgate.netresearchgate.netekb.egresearchgate.net

The formation of 4-bromo-2-chlorophenol occurs through the hydrolysis of the phosphate (B84403) ester bond in profenofos. ekb.egresearchgate.netnih.gov This metabolite is unique to profenofos, making it a specific biomarker for exposure. nih.govsigmaaldrich.comresearchgate.net Studies have shown that bacteria such as Bacillus altitudinis can degrade profenofos, with 4-bromo-2-chlorophenol being detected as a key intermediate metabolite before it is further broken down. researchgate.net

In addition to the dehalogenation of the phenyl ring, the isocyanide functional group (–N≡C) of this compound is susceptible to degradation. Isocyanides are known to hydrolyze in the presence of aqueous acid to form the corresponding formamides. wikipedia.org Furthermore, microbial systems capable of degrading cyanide wastes do so by using it as a nitrogen source, ultimately converting it to ammonia (B1221849) and carbon dioxide. nih.govwikipedia.org It is plausible that the isocyanide group undergoes similar biotic or abiotic transformations.

Potential Biodegradation Products of this compound

| Parent Compound | Potential Intermediate/Metabolite | Precursor/Related Compound | Degradation Process | Reference |

|---|---|---|---|---|

| This compound | 4-Bromo-2-chlorophenol | Profenofos | Microbial or chemical hydrolysis of the side chain | researchgate.netresearchgate.netekb.eg |

| This compound | N-(4-bromo-2-chlorophenyl)formamide | Generic Isocyanides | Acid-catalyzed hydrolysis of the isocyanide group | wikipedia.org |

| 4-Bromo-2-chlorophenol | Further dehalogenated or ring-cleavage products | 4-Bromo-2-chlorophenol | Microbial oxidative or reductive dehalogenation | nih.govnih.gov |

Hydrolysis and Chemical Degradation in Aquatic and Soil Systems

Hydrolysis is a chemical reaction in which a water molecule breaks one or more chemical bonds, and it is a significant degradation pathway for many pollutants in water and moist soil. nih.gov The stability of this compound in these environments will be largely dependent on its susceptibility to hydrolysis.

The isocyanide functional group is known to be sensitive to acid-catalyzed hydrolysis, which converts it to a formamide (B127407). wikipedia.org Therefore, in acidic aquatic or soil environments, this compound would likely be transformed into N-(4-bromo-2-chlorophenyl)formamide. The cyanide ion itself undergoes slow hydrolysis in water to produce formate (B1220265) and ammonia. wikipedia.org

The bond connecting the phenyl group to the isocyanide may also be subject to cleavage. The hydrolysis of the pesticide profenofos to 4-bromo-2-chlorophenol is a well-documented example of such a cleavage of an ester linkage to a substituted phenyl ring. ekb.egresearchgate.net This reaction is shown to be dependent on pH, with hydrolysis rates increasing in more alkaline conditions. researchgate.net The behavior of cyanide compounds in soil and water is complex and is governed by interacting processes including sorption and degradation, with pH being a critical factor influencing solubility and mobility. academicjournals.org

Environmental Monitoring and Persistence Assessment of Halogenated Organic Compounds

The widespread use and subsequent release of halogenated organic compounds into the environment necessitate robust monitoring strategies and a thorough understanding of their long-term persistence. These compounds, which include substances like this compound, are characterized by the presence of one or more halogen atoms (fluorine, chlorine, bromine, or iodine) bonded to a carbon structure. This structural feature often imparts a high degree of chemical stability, leading to prolonged environmental residence times and potential for bioaccumulation.

Environmental Monitoring Techniques

Effective environmental monitoring is crucial for detecting the presence, concentration, and distribution of halogenated organic compounds in various environmental matrices, including air, water, soil, and sediment. Given the complexity of environmental samples and the often low concentrations of target analytes, sophisticated analytical techniques are required.

A prominent method for the analysis of halogenated aromatic compounds is gas chromatography (GC) coupled with various detectors. For instance, comprehensive two-dimensional gas chromatography coupled to high-resolution time-of-flight mass spectrometry (GC×GC-HRTOF-MS) has been successfully employed for the analysis of chlorinated and brominated polycyclic aromatic hydrocarbons (Cl-/Br-PAHs) in soil extracts. nih.gov This powerful technique allows for the detailed separation and identification of numerous congeners, even those present in complex mixtures and without available analytical standards. nih.gov

For volatile halogenated organic compounds (VHCs) in the atmosphere, on-line monitoring can be achieved using thermal desorption-gas chromatography-mass spectrometry (TD-GC-MS). nih.gov This method allows for the detection of VHCs at ultra-trace levels (parts per trillion by volume), providing valuable data on their atmospheric concentrations and potential for long-range transport. nih.gov The use of water removal systems in such setups can improve the separation and identification of these compounds. nih.gov

Other analytical approaches include the use of liquid chromatography and various spectroscopic methods. nih.govaai.solutions For example, UV-visible absorption spectroscopy has been utilized for the continuous monitoring of aromatic hydrocarbons like benzene (B151609), toluene, and xylene in natural gas pipelines, demonstrating the potential for real-time analysis in industrial settings. aai.solutionsgoliah.info

The selection of an appropriate analytical method depends on the specific properties of the target compound, the environmental matrix, and the required detection limits. A summary of common analytical techniques is provided in the table below.

| Analytical Technique | Target Compounds | Environmental Matrix | Key Advantages |

| GC×GC-HRTOF-MS | Chlorinated/Brominated PAHs | Soil | High-resolution separation and identification of complex mixtures. nih.gov |

| TD-GC-MS | Volatile Halogenated Compounds (VHCs) | Air | On-line monitoring at ultra-trace levels. nih.gov |

| GC-MS | Halogenated aromatics, PAHs | Flue gas, fly ash | Reliable quantification using isotope dilution. nih.gov |

| UV-Vis Spectroscopy | Aromatic Hydrocarbons (BTX) | Gas | Continuous, real-time monitoring. aai.solutionsgoliah.info |

Persistence and Degradation in the Environment

The persistence of a halogenated organic compound is its ability to resist degradation in the environment. This is a critical factor in assessing its potential for long-term environmental impact. The persistence of these compounds is influenced by their chemical structure, the environmental compartment they reside in, and the prevailing environmental conditions.

Factors Influencing Persistence:

Degree and Type of Halogenation: The number and type of halogen atoms on the aromatic ring significantly affect persistence. Generally, persistence increases with the degree of halogenation. nih.gov However, the type of halogen also plays a role. For instance, the carbon-bromine (C-Br) bond can be more susceptible to photolytic cleavage than the carbon-chlorine (C-Cl) bond, potentially leading to faster degradation of some brominated compounds in sunlit surface waters and soils. nih.gov

Environmental Compartment: The fate of a halogenated compound varies greatly between air, water, soil, and sediment. In the atmosphere, volatile compounds can be subject to long-range transport and photochemical degradation. In soil and sediment, compounds can bind to organic matter, which can either sequester them or make them available for microbial degradation. nih.govfrontiersin.org

Degradation Pathways:

Halogenated organic compounds can be degraded through both abiotic and biotic processes.

Abiotic Degradation: This includes processes like photolysis (degradation by sunlight) and chemical reactions. As mentioned, photolysis can be a significant degradation pathway for some brominated organic pollutants in surface waters and soils. nih.gov

Biotic Degradation: Microbial degradation is a key process for the removal of many organic pollutants from the environment. mdpi.com Some microorganisms have evolved enzymatic pathways to break down halogenated compounds, often using them as a source of carbon and energy. mdpi.com Reductive dehalogenation, where a halogen atom is removed and replaced by a hydrogen atom, is a common microbial degradation mechanism under anaerobic conditions.

Research on the persistence of various brominated and chlorinated organic pollutants has led to the estimation of their degradation half-lives in different environmental compartments. While specific data for this compound is not available, the general trends observed for other halogenated aromatic compounds provide valuable insights. The table below presents estimated persistence categories for related compounds.

| Compound Class | Air | Surface Water | Surface Soil | Sediments |

| Chlorinated Dibenzo-p-dioxins | Persistent | Very Persistent | Very Persistent | Very Persistent |

| Brominated Dibenzo-p-dioxins | Persistent | Persistent | Persistent | Very Persistent |

| Chlorinated Biphenyls (PCBs) | Persistent | Very Persistent | Very Persistent | Very Persistent |

| Brominated Biphenyls (PBBs) | Persistent | Persistent | Persistent | Very Persistent |

Source: Adapted from studies on the persistence of halogenated organic pollutants. nih.gov

The persistence of these compounds underscores the importance of ongoing environmental monitoring to track their levels and understand their long-term fate and potential impacts.

Emerging Research Directions and Future Perspectives for 4 Bromo 2 Chlorophenylisocyanide

Integration with Flow Chemistry and Automated Synthesis

The often-unpleasant odor and potential toxicity of isocyanides have historically limited their widespread use in traditional batch synthesis. rsc.orgrsc.org However, the advent of continuous flow technology and automated synthesis platforms is set to revolutionize the landscape of isocyanide chemistry. rsc.orgchemrxiv.org

Flow Chemistry: The synthesis of isocyanides can be seamlessly integrated into flow systems, a "make-and-use" approach that mitigates the handling and storage of these reactive intermediates. rsc.orgrsc.org This is particularly advantageous for the preparation of 4-Bromo-2-chlorophenylisocyanide, which would likely be synthesized from the corresponding formamide (B127407). In a flow setup, the formamide precursor would be continuously mixed with a dehydrating agent, and the resulting isocyanide could be immediately channeled into a subsequent reaction, such as a multicomponent reaction, without isolation. rsc.org This approach not only enhances safety but also allows for precise control over reaction parameters, often leading to higher yields and purity. rsc.orgrsc.org

Automated Synthesis: The principles of automated synthesis, particularly parallel synthesis, are highly compatible with isocyanide chemistry. rsc.org The development of efficient, high-throughput methods for isocyanide synthesis allows for the rapid generation of libraries of diverse molecules. rsc.org this compound, with its reactive handles (bromo and chloro groups), is an ideal building block for such automated platforms. These platforms can facilitate the rapid exploration of chemical space by varying the other components in multicomponent reactions, leading to the discovery of new compounds with desirable properties. frontiersin.org

| Parameter | Batch Synthesis | Flow Chemistry/Automated Synthesis |

| Safety | Higher risk of exposure to odorous and potentially toxic isocyanides. | Minimized exposure due to closed systems and in-situ generation/consumption. rsc.orgrsc.org |

| Scalability | Can be challenging to scale up safely. | More readily and safely scalable. rsc.org |

| Control | Less precise control over reaction parameters. | Precise control over temperature, pressure, and reaction time. rsc.org |

| Efficiency | Often requires purification of intermediates. | Can be telescoped with subsequent reactions, reducing purification steps. rsc.org |

| Throughput | Low to moderate. | High-throughput for library synthesis. rsc.orgfrontiersin.org |

Applications in Materials Science and Polymer Chemistry

The unique reactivity of the isocyanide group makes it a valuable component in the synthesis of novel polymers and functional materials. acs.orgwiley.com The presence of the bromo and chloro substituents on the phenyl ring of this compound provides additional avenues for polymerization and material functionalization.

Polymer Chemistry: Isocyanides can undergo polymerization to form helical poly(isocyanide)s, which are of interest for their chiroptical properties and potential applications in areas such as chiral separation and catalysis. rsc.orgacs.org The polymerization of this compound could be initiated using various transition metal catalysts. rsc.org Furthermore, the bromo and chloro groups can serve as handles for post-polymerization modification, allowing for the tuning of the polymer's properties, such as solubility, thermal stability, and electronic characteristics.

Isocyanides are also key components in multicomponent polymerizations, such as the Ugi and Passerini reactions, which allow for the creation of highly functionalized polymers from a diverse set of monomers. acs.org this compound can be readily incorporated into these polymerizations, leading to materials with tailored properties for applications in coatings, adhesives, and drug delivery systems.

Materials Science: The isocyanide group can act as a ligand to coordinate with metal surfaces and nanoparticles, enabling the formation of self-assembled monolayers and functionalized nanomaterials. The aromatic ring of this compound can participate in π-stacking interactions, further influencing the organization and properties of these materials. The bromo and chloro substituents offer sites for further chemical reactions, allowing for the covalent attachment of these materials to surfaces or other molecules. This could be leveraged in the development of sensors, electronic devices, and catalysts. acs.org

Advanced Catalytic Transformations

Aryl isocyanides are valuable reagents in a variety of catalytic transformations, and this compound is poised to be a key player in this field. Its electronic properties, influenced by the electron-withdrawing bromo and chloro groups, can modulate its reactivity in these transformations.

Multicomponent Reactions (MCRs): Isocyanides are famously utilized in MCRs like the Ugi and Passerini reactions, which allow for the rapid assembly of complex molecules from simple starting materials. wikipedia.orgfrontiersin.orgnih.gov The use of this compound in these reactions would generate products bearing the 4-bromo-2-chlorophenylamino moiety. The halogen atoms on this scaffold can then be used for subsequent cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), providing a powerful strategy for generating libraries of diverse compounds for drug discovery and materials science. nih.gov

Cycloaddition Reactions: Aryl isocyanides participate in various cycloaddition reactions, such as the [4+1] cycloaddition with tetrazines and [3+2] cycloadditions with diazonium salts, to form heterocyclic structures. wikipedia.orgnih.gov These reactions, when applied to this compound, would yield halogenated heterocycles that are valuable building blocks in medicinal chemistry and agrochemistry. The regioselectivity of these reactions can often be controlled by the choice of catalyst. nih.gov

Palladium-Catalyzed Reactions: The insertion of isocyanides into palladium-carbon bonds is a key step in many catalytic cycles. rsc.orgacs.org This reactivity can be harnessed for the synthesis of a variety of organic molecules. For instance, the palladium-catalyzed reaction of this compound with aryl halides and amines can lead to the formation of substituted indoles. acs.org

Development of High-Throughput Screening Methodologies for Reactivity Studies

The development of high-throughput screening (HTS) methodologies is crucial for accelerating the discovery of new reactions and optimizing existing ones. acs.org The unique reactivity of isocyanides in multicomponent reactions makes them ideal candidates for HTS campaigns.

By employing this compound as a constant building block in a library synthesis, researchers can rapidly screen a large number of other reactants (aldehydes, ketones, carboxylic acids, and amines) to identify combinations that lead to products with desired biological activities or material properties. frontiersin.org The bromo and chloro groups on the resulting products can also be used as points of diversification in a subsequent screening library.

The integration of automated synthesis platforms with HTS allows for the entire discovery pipeline, from synthesis to screening, to be streamlined. This approach is particularly powerful for identifying new drug leads, catalysts, and functional materials. acs.org

Interdisciplinary Research with Biological Systems

The isocyanide functional group is not just a synthetic curiosity; it is also found in a number of natural products with potent biological activities. wikipedia.orgacs.org This has spurred interest in the exploration of isocyanide-containing compounds in medicinal chemistry and chemical biology.

Bioorthogonal Chemistry: The reactivity of isocyanides with tetrazines in [4+1] cycloaddition reactions is a prominent example of a bioorthogonal reaction – a reaction that can occur in a biological environment without interfering with native biochemical processes. nih.gov This allows for the specific labeling of biomolecules in living systems. This compound could potentially be used as a bioorthogonal handle, where the bromo and chloro groups could serve as reporters or points of attachment for other functionalities.

Pharmacophore Potential: The isocyanide group can act as a unique pharmacophore, capable of forming hydrogen bonds and coordinating with metal ions in the active sites of metalloenzymes. acs.org The 4-bromo-2-chlorophenyl scaffold, when attached to an isocyanide, presents a distinct steric and electronic profile that could be exploited in the design of new enzyme inhibitors or receptor ligands. The halogen atoms can participate in halogen bonding, a non-covalent interaction that is increasingly recognized for its importance in drug-receptor binding.

The exploration of this compound and its derivatives in biological systems, through techniques like high-throughput screening of compound libraries, could lead to the discovery of novel therapeutic agents. acs.org

Q & A

Basic: What are the recommended synthetic routes for 4-Bromo-2-chlorophenylisocyanide, and how can reaction conditions be optimized?

Methodological Answer:

The synthesis of aryl isocyanides typically involves nucleophilic substitution or palladium-catalyzed cross-coupling reactions. For halogenated derivatives like this compound, a common approach is the treatment of the corresponding aryl halide (e.g., 4-Bromo-2-chlorophenyl iodide) with a cyanide source (e.g., CuCN or KCN) under controlled conditions. Optimizing reaction parameters such as temperature (60–80°C), solvent polarity (DMF or acetonitrile), and catalyst loading (e.g., Pd(PPh₃)₄) can enhance yield and purity. Monitoring intermediates via TLC or HPLC is critical to avoid over-alkylation .

Basic: Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers prioritize?

Methodological Answer:

Key techniques include:

- ¹H/¹³C NMR : The isocyanide group (-NC) exhibits deshielded signals in the δ 120–140 ppm range in ¹³C NMR. Adjacent bromine and chlorine atoms induce splitting patterns in aromatic protons (e.g., doublets of doublets for ortho-substituted positions).

- IR Spectroscopy : A sharp peak near 2150 cm⁻¹ confirms the -NC stretching vibration.

- Mass Spectrometry (HRMS) : The molecular ion cluster ([M]⁺) should match the exact mass (C₇H₄BrClN: 232.89 g/mol). Isotopic patterns for Br/Cl (1:1 and 3:1 intensity ratios) must align with theoretical predictions .

Advanced: How can researchers resolve contradictions in crystallographic data for this compound derivatives?

Methodological Answer:

Discrepancies in bond lengths or angles may arise from disordered crystal packing or thermal motion. To resolve these:

Refinement Tools : Use SHELXL ( ) for iterative refinement, incorporating anisotropic displacement parameters and twin-law corrections.

Validation Software : Employ PLATON or OLEX2 to check for missed symmetry (e.g., pseudo-merohedral twinning).

Data Collection : Ensure high-resolution (<1.0 Å) X-ray data at low temperature (100 K) to minimize thermal artifacts .

Contradiction Analysis : Cross-validate with spectroscopic data (e.g., NMR/IR) to confirm structural assignments .

Advanced: What computational strategies are suitable for modeling the electronic structure of this compound in coordination complexes?

Methodological Answer:

Density Functional Theory (DFT) calculations using Gaussian or ORCA software are recommended:

- Basis Sets : Use def2-TZVP for halogens and LANL2DZ for transition metals (e.g., Pd or Pt in coordination complexes).

- Functional Selection : B3LYP-D3 accounts for dispersion forces in non-covalent interactions.

- Key Outputs : Analyze frontier molecular orbitals (HOMO-LUMO gaps) and electrostatic potential maps to predict reactivity in cross-coupling reactions. Validation against experimental XRD data (e.g., bond distances in ) is essential .

Advanced: How can reaction selectivity be controlled in cross-coupling reactions involving this compound?

Methodological Answer:

Selectivity hinges on:

- Catalyst Design : Use Pd₂(dba)₃ with bulky ligands (e.g., XPhos) to suppress β-hydride elimination in Suzuki-Miyaura couplings.

- Solvent Effects : Polar aprotic solvents (DMAc) favor oxidative addition of the aryl bromide over competing pathways.

- Substrate Engineering : Introduce directing groups (e.g., -Bpin) to steer regioselectivity. Monitor competing pathways (e.g., homo-coupling) via GC-MS .

Advanced: What are the best practices for analyzing steric and electronic effects of this compound in organometallic catalysis?

Methodological Answer:

Steric Analysis : Use Tolman’s cone angle calculations or XRD-derived metrics (e.g., %VBur from SambVca) to quantify ligand bulk.

Electronic Profiling : Employ Hammett substituent constants (σₚ for Cl: +0.23; σₘ for Br: +0.26) to predict electron-withdrawing effects.

Experimental Validation : Compare turnover frequencies (TOF) in model reactions (e.g., CO insertion) against less-halogenated analogs .

Basic: What safety protocols are critical when handling this compound?

Methodological Answer:

- Ventilation : Use fume hoods to prevent inhalation of volatile isocyanides.

- Personal Protective Equipment (PPE) : Wear nitrile gloves and chemical-resistant aprons.

- Storage : Store at 2–8°C in amber vials under inert gas (Ar/N₂) to prevent decomposition.

- Spill Management : Neutralize with 10% KMnO₄ solution to oxidize residual isocyanides .

Advanced: How can researchers address discrepancies between theoretical and experimental vibrational spectra of this compound?

Methodological Answer:

Anharmonic Corrections : Apply VPT2 (Vibrational Perturbation Theory) in DFT calculations to account for overtones.

Solvent Effects : Simulate DMSO or CHCl₃ environments using the SMD continuum model.

Isotopic Substitution : Compare experimental IR of deuterated analogs to validate mode assignments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.